molecular formula C21H13ClF3NO2 B2865547 (2E)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-phenylprop-2-en-1-one CAS No. 1025208-97-2

(2E)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-phenylprop-2-en-1-one

Cat. No.: B2865547
CAS No.: 1025208-97-2
M. Wt: 403.79
InChI Key: SFFSJLHWUUOVLY-DHZHZOJOSA-N
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Description

(2E)-3-(4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-phenylprop-2-en-1-one is a high-purity chemical compound offered for research purposes. While a specific product page for this compound was not located, a structurally related compound, (E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-phenylprop-2-en-1-one (CAS 1025637-81-3), is available from multiple chemical suppliers with a purity of >90% to 99% . This indicates a family of chalcone-like structures based on the 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety, which is a known scaffold in bioactive molecules. For instance, this pyridinyl group is a key structural component in the herbicide haloxyfop-P, which acts by inhibiting acetyl-CoA carboxylase . The presence of the trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability and binding affinity. Researchers may be interested in this compound and its analogs for exploring new biological activities, such as enzyme inhibition. The exact mechanism of action and specific research applications for this compound remain to be fully characterized and constitute an area for further scientific investigation. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(E)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClF3NO2/c22-18-12-16(21(23,24)25)13-26-20(18)28-17-9-6-14(7-10-17)8-11-19(27)15-4-2-1-3-5-15/h1-13H/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFSJLHWUUOVLY-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-phenylprop-2-en-1-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through halogenation and trifluoromethylation reactions.

    Coupling Reaction: The pyridine intermediate is then coupled with 4-hydroxybenzaldehyde using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to form the intermediate 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzaldehyde.

    Aldol Condensation: The final step involves an aldol condensation reaction between the intermediate and acetophenone in the presence of a base like sodium hydroxide to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine or trifluoromethyl groups, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-phenylprop-2-en-1-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its specific functional groups and structural features.

Medicine

Potential medicinal applications include its use as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (2E)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of their activity. Pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Methodological Considerations for Comparison

Compound similarity assessment relies on structural and functional overlap :

  • Tanimoto Coefficient : A computational metric for structural similarity based on molecular fingerprints.
  • Pharmacophore Modeling : Evaluates shared functional groups critical for activity.
  • QSAR Studies : Links substituent effects to biological outcomes.

Biological Activity

The compound (2E)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-1-phenylprop-2-en-1-one, commonly referred to as a derivative of haloxyfop, is an organic molecule with potential pharmaceutical applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C22H15ClF3NO2
  • Molecular Weight : 417.81 g/mol
  • CAS Number : 866039-14-7

Structural Representation

\text{ 2E 3 4 3 chloro 5 trifluoromethyl pyridin 2 yl oxy}phenyl)-1-phenylprop-2-en-1-one}

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in inflammatory processes. Notably, it has been shown to interact with:

  • Cyclooxygenase (COX) enzymes, particularly COX-II, which play a crucial role in the inflammatory response.
  • Acetyl-CoA carboxylase 2 (ACACB) , a target for metabolic regulation.

Inhibition Studies

In vitro studies indicate that this compound exhibits significant inhibitory effects on COX-II with IC50 values indicating its potency compared to standard anti-inflammatory drugs.

CompoundTarget EnzymeIC50 Value (µM)Selectivity
(2E)-3-(4-{...})COX-II0.52High
CelecoxibCOX-II0.78Moderate

Biological Activity and Efficacy

Research indicates that the compound exhibits various biological activities, including anti-inflammatory and potential anticancer properties:

  • Anti-inflammatory Activity :
    • The compound has shown a reduction in inflammatory markers in animal models, with studies reporting up to 64% inhibition of inflammation compared to controls.
    • Mechanistic studies suggest that it may downregulate pro-inflammatory cytokines.
  • Anticancer Potential :
    • Preliminary studies suggest that the compound can induce apoptosis in certain cancer cell lines, possibly through the modulation of signaling pathways involved in cell survival and proliferation.

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

  • Inflammatory Models :
    • In a rodent model of arthritis, administration of the compound resulted in significant reductions in joint swelling and pain scores compared to untreated controls.
  • Cancer Cell Lines :
    • In vitro assays demonstrated that treatment with the compound led to a decrease in cell viability in breast cancer cell lines, highlighting its potential as an anticancer agent.

Toxicological Profile

The safety profile of this compound has been assessed through various toxicity studies:

  • Ames Test : Non-carcinogenic with a low likelihood of mutagenic effects.
  • Acute Toxicity : LD50 values indicate moderate toxicity levels in animal models.

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